N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c1-2-27(24,25)13-6-3-11(4-7-13)17(23)22-18-21-16(10-26-18)14-8-5-12(19)9-15(14)20/h3-10H,2H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQZSCSIXDCOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The 2,4-dichlorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Sulfonylation: The ethylsulfonyl group can be introduced through sulfonylation reactions using reagents like ethylsulfonyl chloride.
Amidation: The final step involves the formation of the benzamide moiety through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares its thiazol-2-yl benzamide scaffold with several derivatives reported in the evidence, differing primarily in substituents on the thiazole ring and benzamide group. Key comparisons include:
Thiazole Ring Substituents
- Pyridinyl vs. Dichlorophenyl: Compounds such as 7b (4-(pyridin-2-yl)thiazol-2-yl benzamide) and GSK1570606A (4-(pyridin-2-yl)thiazol-2-yl acetamide) feature nitrogen-containing aromatic substituents.
- Halogenated Aryl Groups : Compounds like 4-20 (benzo[d]thiazol-2-yl with 2,4-dichlorophenylsulfonyl) and Compound 50 (4-(4-bromophenyl)thiazol-2-yl) highlight the prevalence of halogenated aryl groups in modulating bioactivity, particularly in inflammatory and antiparasitic contexts .
Benzamide Substituents
- Sulfonyl Variants : The ethylsulfonyl group in the target compound contrasts with bulkier sulfonamide derivatives. For example, 2D216 (piperidin-1-ylsulfonyl) and 4-[methyl(phenyl)sulfamoyl]-N-(thiazol-2-yl)benzamide demonstrate how sulfonyl substituents affect solubility and steric interactions. Ethylsulfonyl may offer a balance between hydrophobicity and electronic effects.
- Positional Effects : In 7a and 7b , the sulfonyl group’s position (3 vs. 4 on the benzamide) influences reactivity and yield during synthesis .
Physicochemical and Spectral Properties
- Melting Points : Most thiazol-2-yl benzamides are solids (e.g., 4d–4i in are white/yellow solids) .
- Spectral Data :
Data Tables
Table 2: Spectral Data of Representative Compounds
Biological Activity
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 441.4 g/mol. The synthesis typically involves several key steps:
- Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis through condensation reactions.
- Substitution Reactions : Introducing the 2,4-dichlorophenyl group via nucleophilic aromatic substitution.
- Sulfonylation : Adding the ethylsulfonyl group through sulfonylation reactions.
- Amidation : Forming the benzamide moiety through amidation with appropriate amines and carboxylic acids.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in various disease pathways.
- Receptor Binding : The compound could modulate receptor activity, influencing cellular responses.
- Signal Transduction Alteration : It may affect intracellular signaling pathways, leading to changes in cell function.
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to this one have shown cytotoxicity against various cancer cell lines, with IC50 values indicating their potency. For example, related thiazole compounds demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines .
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial effects:
- Bacterial Inhibition : Studies have shown that compounds containing thiazole rings can inhibit bacterial growth by targeting dihydropteroate synthetase (DHPS), essential for folate synthesis in bacteria . This results in a bacteriostatic effect.
Case Studies and Research Findings
Several studies have evaluated the biological activity of thiazole-containing compounds:
- Antiplatelet Activity : A study on thiazole analogs reported significant antiplatelet activity using aggregation tests with adenosine diphosphate (ADP) and arachidonic acid (AA) .
- Kinase Inhibition : Another investigation highlighted the potential of thiazole derivatives as RET kinase inhibitors, which are crucial in cancer therapy .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity and antimicrobial activity .
Data Summary
Q & A
Q. What are the recommended synthetic routes and purification methods for N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
- Sulfonylation : Introduction of the ethylsulfonyl group via oxidative chlorination (e.g., using Lawesson’s reagent) followed by nucleophilic substitution with ethyl sulfinate .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/dichloromethane mixtures to achieve >95% purity. Reaction progress is monitored via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer :
- NMR spectroscopy : H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm), thiazole protons (δ 6.8–7.0 ppm), and ethylsulfonyl groups (δ 1.3–1.5 ppm for CH3, δ 3.4–3.6 ppm for CH2) .
- HPLC-MS : Retention time (~12.5 min on C18 column) and m/z 451.3 [M+H]+ confirm molecular weight and purity (>98%) .
- X-ray crystallography (if single crystals are obtained) resolves spatial arrangement of the dichlorophenyl and sulfonyl groups .
Q. What in vitro biological screening assays are appropriate for initial activity profiling?
- Methodological Answer :
- Anticancer activity : NCI-60 cell line screening (72-hour incubation, IC50 determination) .
- Antimicrobial testing : Broth microdilution against S. aureus (MIC) and C. albicans (IC80) .
- Enzyme inhibition : Fluorescence-based assays targeting COX-2 or kinases (e.g., EGFR) with 10 µM compound concentration .
Advanced Research Questions
Q. How can reaction mechanisms for sulfonyl group introduction be elucidated?
- Methodological Answer :
- Isotopic labeling : Use S-labeled reagents to track sulfonyl group incorporation via MS/MS fragmentation patterns .
- Kinetic studies : Monitor reaction intermediates (e.g., sulfonyl chloride) by quenching aliquots at timed intervals and analyzing via HPLC .
- DFT calculations : Simulate transition states for sulfonamide bond formation using Gaussian 16 at the B3LYP/6-31G* level .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time (24 vs. 48 hours) to reconcile discrepancies in IC50 values .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed sulfonamide) that may reduce potency in certain conditions .
- Orthogonal assays : Validate apoptosis induction (Annexin V/PI staining) alongside cytotoxicity data to confirm mechanism .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Substituent variation : Replace 2,4-dichlorophenyl with 4-fluorophenyl to assess halogen effects on lipophilicity (logP) and membrane permeability .
- Bioisosteric replacement : Substitute ethylsulfonyl with morpholinosulfonyl to enhance solubility (tested via shake-flask method) .
- Pharmacophore mapping : Overlay active/inactive analogs using Schrödinger Phase to identify critical hydrogen-bonding motifs .
Q. What computational approaches predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5KIR), focusing on sulfonyl group coordination with Arg120 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the thiazole ring in the ATP-binding pocket of EGFR .
- Free-energy calculations : Compute ΔG binding using MM-PBSA for lead optimization .
Q. What are the stability profiles and degradation pathways under varying storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose to UV light (254 nm, 48 hours) and acidic/basic conditions (pH 2–12, 37°C) followed by HPLC-UV to identify degradation products (e.g., sulfonic acid derivatives) .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor via DSC for melting point shifts (>2°C indicates polymorphism) .
- Recommendations : Lyophilize and store under argon at -20°C for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
